3-Butyl-4-methylpiperidine

Description

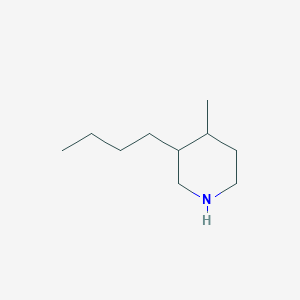

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H21N |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

3-butyl-4-methylpiperidine |

InChI |

InChI=1S/C10H21N/c1-3-4-5-10-8-11-7-6-9(10)2/h9-11H,3-8H2,1-2H3 |

InChI Key |

NRJKGUNYPNLKNR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CNCCC1C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Butyl 4 Methylpiperidine and Analogous Structures

De Novo Synthesis Strategies

De novo synthesis provides a flexible approach to constructing the piperidine (B6355638) skeleton, allowing for the incorporation of desired substituents from the outset. These methods are fundamental for accessing complex substitution patterns like that found in 3-butyl-4-methylpiperidine.

Intramolecular cyclization involves the formation of the piperidine ring from a single, linear precursor containing the requisite functional groups. A common and effective strategy is the reductive amination of δ-amino ketones or δ-amino aldehydes. In this approach, a linear carbon chain containing an amine at one end and a carbonyl group at the 1,5-position undergoes cyclization.

For a target like this compound, a hypothetical precursor would be a 5-amino-3-methyl-2-propylheptanal. In the presence of an acid catalyst, the terminal amine attacks the aldehyde carbonyl, leading to the formation of a cyclic hemiaminal. Subsequent dehydration generates a cyclic iminium ion intermediate. This intermediate is then reduced in situ by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB) to yield the final piperidine ring. The stereochemical outcome of this process is dependent on the steric environment of the iminium ion and the nature of the reducing agent, offering a potential pathway to control the relative stereochemistry of the C3 and C4 substituents.

Another established intramolecular approach is the cyclization of ω-haloamines, where a primary or secondary amine displaces a halide or other leaving group from the δ-position of the same molecule via an Sɴ2 reaction to form the N-C bond and close the ring.

Intermolecular strategies construct the piperidine ring by combining two or more separate molecules. A classic approach involves the reaction of a 1,5-diamine with a suitable 1,1-dielectrophile. For instance, the reaction of pentane-1,5-diamine with dihalomethane under basic conditions can form the piperidine ring, although this method can be prone to polymerization.

A more controlled variant involves reacting a 1,5-diamine with an aldehyde or ketone. For example, the condensation of pentane-1,5-diamine with formaldehyde (B43269) generates an intermediate that can cyclize to form the piperidine scaffold . To synthesize a substituted analog like this compound, a specifically substituted diamine, such as 2-butyl-3-methylpentane-1,5-diamine, would be required. The synthesis of such a highly functionalized acyclic precursor can be challenging, often making this approach less direct than methods starting from pyridine (B92270) precursors. The primary utility of this method lies in its conceptual simplicity for forming the fundamental piperidine core from readily available starting materials like cadaverine (B124047) (pentane-1,5-diamine).

Perhaps the most common and industrially scalable method for synthesizing piperidines is the reduction of corresponding pyridine derivatives. This approach leverages the vast commercial availability and well-established chemistry of pyridines.

The catalytic hydrogenation of a substituted pyridine is a direct and high-yielding route to the corresponding piperidine. For the synthesis of this compound, the logical precursor is 3-butyl-4-methylpyridine. This reduction involves treating the pyridine derivative with hydrogen gas (H₂) under pressure in the presence of a heterogeneous catalyst.

The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical as it dictates the reaction efficiency and, importantly, the stereoselectivity of the final product. The hydrogenation of a 3,4-disubstituted pyridine creates two new stereocenters at the C3 and C4 positions, leading to the formation of cis and trans diastereomers.

Platinum- and Palladium-based Catalysts: Catalysts like platinum(IV) oxide (PtO₂, Adams' catalyst) and palladium on carbon (Pd/C) are highly effective but often require acidic conditions (e.g., addition of HCl or acetic acid) to prevent catalyst poisoning by the basic piperidine product. Hydrogenation over platinum catalysts typically proceeds via syn-addition of hydrogen from the catalyst surface, leading to a strong preference for the cis-diastereomer [2, 3].

Rhodium- and Ruthenium-based Catalysts: Catalysts such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C) are also highly active and can often be used under neutral or basic conditions. Rhodium, in particular, has been shown to provide excellent yields and high cis-selectivity in the hydrogenation of various substituted pyridines .

The table below summarizes typical conditions and outcomes for the hydrogenation of 3,4-disubstituted pyridines, using 3,4-lutidine (3,4-dimethylpyridine) as a representative model analogous to 3-butyl-4-methylpyridine.

| Catalyst | Solvent | Conditions | Product | Stereoselectivity (cis:trans Ratio) | Reference |

|---|---|---|---|---|---|

| PtO₂ | Acetic Acid | 25 °C, 50 psi H₂ | cis-3,4-Dimethylpiperidine | >98:2 | |

| Rh/C (5%) | Ethanol | 80 °C, 1000 psi H₂ | cis/trans-3,4-Dimethylpiperidine | ~95:5 | |

| Ru/C (5%) | Methanol (B129727) | 100 °C, 1500 psi H₂ | cis/trans-3,4-Dimethylpiperidine | ~85:15 | |

| Pd/C (10%) | Ethanol/HCl | 60 °C, 600 psi H₂ | cis/trans-3,4-Dimethylpiperidine | ~70:30 | General Finding |

An alternative reductive strategy involves the stepwise reduction of the pyridine ring, which proceeds through tetrahydropyridine (B1245486) or dihydropyridine (B1217469) intermediates. These intermediates contain a C=N bond (imine) or a C=C bond (enamine) within the ring. The selective reduction of the imine or its protonated form, the iminium ion, offers another level of synthetic control.

This can be achieved by first partially reducing the pyridine precursor to a tetrahydropyridine using specific reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of an acylating agent (e.g., a chloroformate), which traps the initial dihydropyridine intermediate. The resulting N-acyl tetrahydropyridine can then be hydrolyzed and the exposed imine/enamine tautomer can be reduced.

More directly, under certain catalytic hydrogenation conditions or with chemical reductants like sodium cyanoborohydride (NaBH₃CN) under mildly acidic conditions, the reaction can be controlled to favor the reduction of an iminium species formed in situ . For example, if the hydrogenation of 3-butyl-4-methylpyridine is incomplete, the resulting mixture may contain the corresponding tetrahydropyridine. Acidification of this mixture would generate a cyclic iminium ion, which is readily reduced by hydride donors. This two-step conceptual pathway (aromatic ring → iminium intermediate → saturated ring) can sometimes provide different stereochemical outcomes compared to the direct, single-step hydrogenation over a heterogeneous catalyst.

Multi-component Reaction Pathways to Substituted Piperidines

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like substituted piperidines in a single step from three or more starting materials. beilstein-journals.orgrsc.org These reactions are highly valued for their ability to rapidly generate molecular diversity.

One notable MCR involves the one-pot, three-component coupling of an aldehyde, an amine, and a β-keto ester. beilstein-journals.org A probable mechanism for this reaction begins with the formation of an enamine from the amine and the β-keto ester, and an imine from the amine and the aldehyde. A subsequent Mannich-type reaction between the enamine and the imine, followed by intramolecular cyclization, yields the highly functionalized piperidine derivative. beilstein-journals.org

Another powerful MCR is the four-component synthesis of pyridinium-substituted piperidin-2-ones. This domino process involves the Michael addition of a pyridinium (B92312) ylide to a Michael acceptor, followed by a Mannich reaction with an aldehyde and ammonia (B1221849) (generated from ammonium (B1175870) acetate), and finally, an intramolecular cyclization to form the piperidine ring with three new stereogenic centers. hse.ru

Recent advancements have also explored the use of MCRs for creating benzofuran-fused piperidines through a double Mannich reaction involving a benzofuran, a primary amine, and formaldehyde. rsc.org This strategy highlights the versatility of MCRs in constructing complex, fused heterocyclic systems.

Stereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of 3,4-disubstituted piperidines like this compound is paramount for isolating specific isomers with desired biological activities. Methodologies to achieve this include chiral pool synthesis, asymmetric catalysis, and diastereoselective strategies.

Chiral Pool Approaches utilizing Pre-existing Chirality (e.g., L-Malic Acid, L-Serine)

Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials to impart chirality to the target molecule. Amino acids and their derivatives are common choices for this approach. rsc.orgresearchgate.netwhiterose.ac.uk

For instance, a synthetic route to N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine, a key intermediate for various pharmaceuticals, has been developed starting from L-malic acid. koreascience.krresearchgate.net This multi-step synthesis establishes the desired stereochemistry early on, which is then carried through a series of transformations to yield the target piperidine with high enantiomeric excess. koreascience.kr

Similarly, L-serine serves as a versatile chiral precursor for synthesizing various substituted piperidines. researchgate.netwhiterose.ac.uk Protected L-iodoalanine, derived from L-serine, can be used in organozinc-mediated cross-coupling reactions to construct the piperidine skeleton. whiterose.ac.uk Additionally, L-serine can be converted into α,β-unsaturated piperidinones, which can then undergo stereoselective cyclopropanation, demonstrating another pathway to chiral piperidine derivatives. researchgate.net

Asymmetric Catalysis in Piperidine Ring Construction

Asymmetric catalysis provides a powerful alternative to chiral pool synthesis, creating chiral molecules from prochiral precursors through the use of a chiral catalyst. rsc.orgnih.gov

The asymmetric hydrogenation of nitrogen-containing heterocyclic compounds, such as pyridines and their derivatives, is a highly efficient method for producing chiral piperidines. nih.govresearchgate.net This method offers excellent atom economy and high enantioselectivity. nih.gov

A prominent strategy involves the rhodium-catalyzed asymmetric hydrogenation of pyridinium salts. snnu.edu.cnacs.orgthieme-connect.com Pyridine is first activated by converting it to a pyridinium salt, which facilitates hydrogenation. dicp.ac.cn The subsequent hydrogenation, in the presence of a chiral rhodium catalyst, can proceed with high diastereo- and enantioselectivity to yield the corresponding piperidine. dicp.ac.cn Iridium complexes with chiral ligands, such as BINAP derivatives, are also highly effective for the asymmetric hydrogenation of pyridinium salts and cyclic imines, providing access to a wide range of enantioenriched piperidines. nih.govresearchgate.net

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. mdpi.comacs.org These methods often avoid the use of metals and can provide high levels of stereocontrol. mdpi.com

For the synthesis of substituted piperidines, organocatalytic domino reactions are particularly effective. For example, a domino Michael addition/aminalization process catalyzed by a prolinol derivative can construct polysubstituted piperidines with up to four contiguous stereocenters in a single step with excellent enantioselectivity. acs.org Another approach involves a one-pot Mannich reaction followed by reductive cyclization, catalyzed by an organocatalyst, to synthesize 2,3-substituted piperidines with high yields and enantioselectivities. rsc.org

Diastereoselective Control in Ring Formation and Functionalization

Diastereoselective reactions are crucial for controlling the relative stereochemistry of multiple chiral centers within the piperidine ring.

One effective strategy is the reductive amination/aza-Michael cyclization sequence. This modular approach allows for the construction of complex polysubstituted N-(hetero)aryl piperidines from readily available amines and carbonyl compounds. chemrxiv.org The diastereoselectivity of this process can be notably high, often favoring the formation of the cis-disubstituted product. chemrxiv.org

Photoredox catalysis has also been employed for the highly diastereoselective functionalization of existing piperidine scaffolds. An α-amino C–H arylation reaction, followed by an epimerization step, can lead to the thermodynamically most stable diastereomer of the arylated piperidine product in high ratios. nih.gov This method demonstrates how stereocenters can be set or altered on a pre-formed piperidine ring with high stereocontrol. nih.gov

Control of Enantiomeric and Diastereomeric Excess in Synthetic Routes

The stereochemical outcome of piperidine synthesis can be highly dependent on the chosen synthetic strategy and reaction conditions. Control over both enantiomeric and diastereomeric excess is crucial for accessing specific stereoisomers of compounds like this compound.

Various methods have been developed to achieve stereocontrol in piperidine synthesis. These include:

Lewis and Brønsted Acid Catalysis: The choice between Lewis and Brønsted acid catalysts can lead to a switch in diastereoselectivity. For instance, in the cyclization of certain aldehyde precursors, Lewis acids like methyl aluminum dichloride can favor the formation of trans-3,4-disubstituted piperidines, while Brønsted acids such as hydrochloric acid can yield the cis products with high diastereomeric ratios. acs.orgnih.gov This switch is often attributed to a change in the cyclization mechanism, with Lewis acid catalysis proceeding under thermodynamic control and Brønsted acid catalysis under kinetic control. nih.gov

Substrate-Controlled Diastereoselectivity: The inherent stereochemistry of the starting materials can direct the formation of new stereocenters. For example, the use of chiral syn-aldol products can lead to a highly stereoselective synthesis of enantiopure and polyalkyl-substituted piperidines. thieme-connect.com

Oxidative Mannich Cyclization: This methodology allows for the stereocontrolled preparation of highly functionalized piperidines. The stereochemical outcome can, however, be influenced by competitive processes like aza-Cope rearrangements, which may lead to a loss of stereochemistry. acs.org

Catalyst-Controlled C-H Functionalization: Rhodium-catalyzed C-H functionalization has been employed for the site-selective and stereoselective introduction of substituents onto the piperidine ring. The choice of catalyst can influence both the position of functionalization (regioselectivity) and the stereochemistry of the product. nih.gov

Table 1: Catalyst and Diastereomeric Ratio in Piperidine Synthesis

| Catalyst Type | Resulting Diastereomer | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| Lewis Acid (MeAlCl₂) | trans | Up to 93:7 | acs.orgnih.gov |

| Brønsted Acid (HCl) | cis | Up to >98:2 | acs.orgnih.gov |

| Silyloxy-Cope Rearrangement | cis (C-2 alkyl axial) | 20:1 | thieme-connect.com |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | cis (C2-functionalized) | 5.3:1 | nih.gov |

Installation of Butyl and Methyl Subunits on the Piperidine Ring

The introduction of specific alkyl groups, such as butyl and methyl, at defined positions on the piperidine ring is a key challenge in the synthesis of this compound.

Alkylation reactions are a common method for introducing alkyl groups onto the piperidine ring. This can involve the N-alkylation of the piperidine nitrogen or the C-alkylation of a pre-functionalized piperidine derivative. acs.org For instance, piperidin-4-one can be N-alkylated with sec-butyl halides. vulcanchem.com The regioselective alkylation at the C3 position of piperidine has been achieved by converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to form Δ¹-piperideine. The enamide anion of this intermediate can then be reacted with alkyl halides, such as butyl halides, to introduce the alkyl group at the 3-position. odu.edu

Formylation of the piperidine nitrogen, to create N-formylpiperidine, provides a useful handle for further functionalization. wikipedia.org N-formylpiperidine can react with Grignard reagents, such as those derived from butyl halides, to introduce a butyl group. wikipedia.orgcymitquimica.com This approach can be used to form aldehydes, which can then be subjected to further reactions to build up the desired carbon skeleton. core.ac.uk The reaction of pyridine N-oxides with Grignard reagents is another versatile method for synthesizing substituted piperidines. rsc.org A patent describes a multi-step synthesis starting from a pyridine derivative where a methyl Grignard reagent is used to introduce a methyl group. google.com

Achieving stereocontrol during the introduction of substituents at the C3 and C4 positions is critical for synthesizing specific isomers of this compound. Several strategies have been developed to address this challenge:

Cyclization of Acyclic Precursors: Carbonyl ene and Prins cyclizations of acyclic aldehydes containing the necessary butyl and methyl precursors can lead to the formation of 3,4-disubstituted piperidines with high diastereoselectivity. acs.orgnih.gov The choice of catalyst (Lewis vs. Brønsted acid) can dictate the formation of either the cis or trans isomer. acs.orgnih.gov

Functionalization of Pre-existing Rings: Starting with a functionalized piperidine, such as N-galactosyl-2-pyridone, allows for the stereoselective introduction of substituents. Nucleophilic addition of organometallic reagents can install a group at the 4-position, and subsequent reaction of the resulting amide enolate with electrophiles can introduce a substituent at the 3-position. znaturforsch.com

Catalyst-Controlled C-H Functionalization: Recent advances have shown that catalyst-controlled C-H functionalization can be used for the remote functionalization of piperidines at the C3 and C4 positions. nih.govacs.org This approach offers the potential for direct and selective introduction of alkyl groups, although controlling both regio- and stereoselectivity remains a significant challenge. acs.org

Table 2: Methods for Stereocontrolled Alkyl Group Introduction

| Method | Position(s) | Key Reagents/Catalysts | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Carbonyl Ene/Prins Cyclization | C3, C4 | MeAlCl₂ or HCl | trans or cis | acs.orgnih.gov |

| Nucleophilic Addition/Alkylation | C3, C4 | N-galactosyl-2-pyridone, Organometallics, Electrophiles | High stereoselectivity | znaturforsch.com |

| C-H Functionalization | C3, C4 | Rhodium catalysts, Directing groups | Catalyst-dependent | nih.govacs.org |

Advanced Synthetic Transformations and Green Chemistry Principles

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign and efficient processes. These principles are being applied to the synthesis of piperidine derivatives.

Solvent-free reactions offer significant advantages in terms of reduced waste, cost, and environmental impact. Several solvent-free methods for piperidine synthesis have been reported:

Multicomponent Condensations: A one-pot, three-component condensation of an aldehyde, an amine, and a β-ketoester can be promoted by silica (B1680970) gel under solvent-free conditions to produce highly functionalized piperidines. infona.pl This method is noted for its operational simplicity and the reusability of the silica gel catalyst. infona.pl Similarly, BF₃·O(Et)₂ has been used as a catalyst for the solvent-free synthesis of piperidine derivatives. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can be used to accelerate reactions, often in the absence of a solvent. This technique has been applied to the synthesis of Schiff bases containing piperidine rings. acgpubs.org

While a study using tartaric acid as a catalyst found that carrying out the reaction under solvent-free conditions gave a moderate yield (25%), it highlights the ongoing exploration of solvent-free options. nih.gov

Water-Initiated Processes

The use of water as a reaction medium or catalyst represents a significant advancement in green chemistry for the synthesis of piperidine derivatives. nih.govajchem-a.com Water-initiated processes are environmentally benign, cost-effective, and often simplify reaction work-up. researchgate.net In these methods, water can facilitate the reaction through mechanisms such as hydrogen bonding. ajchem-a.com

Several synthetic routes for piperidine analogs leverage water's unique properties. One notable example is the one-pot, multi-component condensation of aldehydes, amines, and β-ketoesters. researchgate.net This reaction can be efficiently carried out in water at room temperature, catalyzed by reagents like sodium lauryl sulfate (B86663), to produce highly functionalized piperidines. researchgate.net Another approach involves the electrocatalytic hydrogenation of pyridine precursors. nih.govacs.org This method uses water as the solvent and proton source, avoiding the need for high-pressure hydrogen gas and strong acids, which can cause corrosion and produce significant waste. nih.gov For instance, the hydrogenation of substituted pyridines, such as lutidine, into the corresponding piperidines has been successfully demonstrated in water using a heterogeneous cobalt catalyst on titanium nanoparticles. nih.govmdpi.com This acid-free hydrogenation process shows good yields and selectivity. nih.gov

Research has also explored water-mediated pseudo three-component synthesis to create piperidinols, which are valuable piperidine derivatives. mdpi.com Furthermore, the synthesis of certain 1,4-dihydropyridine (B1200194) derivatives has been achieved by stirring reactants like furfural, methyl acetoacetate, and ammonium acetate (B1210297) in water at 70°C, followed by crystallization from ethanol. lupinepublishers.com These examples underscore the versatility of water in facilitating the synthesis of complex heterocyclic structures analogous to this compound.

Table 1: Examples of Water-Initiated or Water-Mediated Synthesis of Piperidine Analogs

| Reaction Type | Reactants | Catalyst/Conditions | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Multi-component Condensation | Aldehydes, Amines, β-Ketoesters | Sodium Lauryl Sulfate (SLS) / Room Temp | Water | Highly functionalized piperidines | researchgate.net |

| Electrocatalytic Hydrogenation | Pyridine Derivatives (e.g., Lutidine) | Carbon-supported Rhodium / Ambient Temp | Water | Piperidine Derivatives | nih.govacs.org |

| Heterogeneous Catalytic Hydrogenation | Substituted Pyridines | Cobalt on Titanium Nanoparticles / Acid-free | Water | Substituted piperidines | nih.govmdpi.com |

| Pseudo Three-Component Synthesis | Chlorinated Ketone, Amine, Acetylene source | Cuprum(I) Iodide | Water-mediated | Piperidinols | mdpi.com |

Non-toxic Catalysis

The development of synthetic methods employing non-toxic and environmentally benign catalysts is a cornerstone of modern green chemistry. researchgate.net These approaches offer significant advantages, including the use of inexpensive, readily available, and non-hazardous materials, which leads to cleaner reaction profiles and simplified purification processes. researchgate.net For the synthesis of this compound and its analogs, several non-toxic catalytic systems have been developed.

Natural organic acids have emerged as effective green catalysts. Citric acid, for example, efficiently catalyzes the one-pot, multi-component synthesis of highly substituted piperidines at ambient temperatures. researchgate.net This method is noted for its high yields and clean reaction conditions. researchgate.net Similarly, other natural acids like tartaric acid have been used for this type of transformation. ajchem-a.com

In addition to organic acids, other non-toxic catalysts have been successfully employed. Sodium lauryl sulfate (SLS), an inexpensive and eco-friendly surfactant, has been used to catalyze the synthesis of functionalized piperidines in water at room temperature. ajchem-a.comresearchgate.net Non-toxic iron catalysis has also been proposed as a green alternative for synthesizing piperidine structures. nih.gov Another innovative and mild approach is the use of a borane-catalyzed, metal-free transfer hydrogenation of pyridines. organic-chemistry.org This system uses ammonia borane (B79455) as a hydrogen source, avoiding the hazards associated with high-pressure H₂ gas and offering good cis-selectivity for substituted piperidines. organic-chemistry.org Electrocatalytic methods, as mentioned previously, also fall under this category as they supplant potentially toxic chemical oxidants or reductants with electrons in an environmentally friendly process. nih.govacs.org

Table 2: Examples of Non-toxic Catalysis in the Synthesis of Piperidine Analogs

| Catalyst | Reaction Type | Conditions | Key Advantages | Product Type | Reference |

|---|---|---|---|---|---|

| Citric Acid | One-pot, Multi-component Condensation | Methanol, Ambient Temperature | Green, inexpensive, non-hazardous, high yield | Highly substituted piperidines | researchgate.net |

| Sodium Lauryl Sulfate (SLS) | One-pot, Multi-component Condensation | Water, Room Temperature | Eco-friendly, versatile, simple work-up | Highly functionalized piperidines | ajchem-a.comresearchgate.net |

| Borane / Ammonia Borane | Metal-free Transfer Hydrogenation | - | Mild, avoids high-pressure H₂, good cis-selectivity | Substituted piperidines | organic-chemistry.org |

| Iron Catalysts | Various (e.g., Hydrogenation) | - | Non-toxic metal catalyst | Piperidine Derivatives | nih.gov |

| Electrocatalysis (e.g., Rh/C) | Electrocatalytic Hydrogenation | Ambient Temperature and Pressure | Avoids strong acids and harsh reagents | Piperidine Derivatives | nih.govacs.org |

Chemical Reactivity and Derivatization Strategies of 3 Butyl 4 Methylpiperidine

Reactions at the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the piperidine ring is a key site for a variety of chemical transformations, including N-alkylation, the introduction and removal of protecting groups, and the formation of various N-substituted derivatives.

N-Alkylation Reactions, including Stereochemical Considerations

N-alkylation of piperidine derivatives is a fundamental transformation that introduces a wide range of substituents to the nitrogen atom. This reaction typically involves the treatment of the secondary amine with an alkyl halide or a similar electrophile. Common bases such as potassium carbonate or triethylamine (B128534) are often employed to neutralize the acid generated during the reaction.

The stereochemical outcome of N-alkylation on substituted piperidines, such as 3-butyl-4-methylpiperidine, is an important consideration. The approach of the alkylating agent can be influenced by the existing stereochemistry of the substituents on the piperidine ring. For a disubstituted piperidine like this compound, which can exist as different diastereomers (cis and trans), the incoming alkyl group will preferentially add to the less sterically hindered face of the nitrogen atom. The conformation of the piperidine ring, which typically adopts a chair-like structure, will dictate the axial or equatorial orientation of the nitrogen lone pair, thereby influencing the trajectory of the electrophile.

| Alkylating Agent | Base | Solvent | Expected Product | Stereochemical Considerations |

| Methyl iodide | K₂CO₃ | Acetonitrile (B52724) | 3-Butyl-1,4-dimethylpiperidine | The methyl group is expected to add to the less sterically hindered face of the nitrogen. |

| Benzyl (B1604629) bromide | Et₃N | Dichloromethane (B109758) | 1-Benzyl-3-butyl-4-methylpiperidine | The bulky benzyl group will exhibit a strong preference for the equatorial position to minimize steric interactions. |

| Ethyl bromoacetate | NaHCO₃ | Dimethylformamide | Ethyl 2-(3-butyl-4-methylpiperidin-1-yl)acetate | The stereochemical outcome will depend on the cis/trans configuration of the starting material. |

N-Protection and Deprotection Strategies (e.g., Boc, Cbz)

In multi-step syntheses, it is often necessary to protect the piperidine nitrogen to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are commonly used for this purpose due to their stability under various reaction conditions and their facile removal.

N-Protection:

Boc Protection: this compound can be protected with a Boc group by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine or sodium hydroxide.

Cbz Protection: The Cbz group can be introduced by treating the piperidine with benzyl chloroformate (Cbz-Cl) under basic conditions.

N-Deprotection:

Boc Deprotection: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent.

Cbz Deprotection: The Cbz group is commonly removed by catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a hydrogen source.

| Protecting Group | Reagent for Protection | Reagent for Deprotection |

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) or HCl |

| Cbz (benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | H₂, Pd/C |

Formation of N-Substituted Derivatives

Beyond simple alkylation, the nitrogen atom of this compound can be incorporated into a variety of functional groups, leading to a diverse range of derivatives. These reactions include N-acylation, N-sulfonylation, and the formation of N-oxides.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acylpiperidines. For example, treatment with acetyl chloride would furnish 1-acetyl-3-butyl-4-methylpiperidine.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), provides N-sulfonylpiperidines.

N-Oxides: Oxidation of the piperidine nitrogen with an oxidizing agent like hydrogen peroxide or a peroxy acid (e.g., m-CPBA) leads to the formation of the corresponding N-oxide.

Reactions at the C3 and C4 Positions of the Piperidine Ring

The butyl and methyl groups at the C3 and C4 positions, respectively, also offer opportunities for chemical modification, although these transformations are generally more challenging than reactions at the nitrogen atom.

Functional Group Interconversions of Butyl and Methyl Groups

While direct functionalization of the alkyl chains can be difficult, it is possible to envision strategies for their interconversion into other functional groups, likely proceeding through radical-based or oxidative pathways.

Oxidation of the Butyl Chain: Selective oxidation at the terminal position of the butyl group could potentially yield a carboxylic acid or an alcohol, though achieving high selectivity can be challenging.

Halogenation: Radical halogenation of the alkyl groups could introduce a handle for further synthetic manipulations, such as nucleophilic substitution or elimination reactions.

Oxidation and Reduction Reactions on Carbon Centers

Direct oxidation of the C-H bonds on the piperidine ring itself is a challenging transformation. However, under specific conditions, it may be possible to introduce functionality.

Oxidation adjacent to Nitrogen: The carbon atoms alpha to the nitrogen (C2 and C6) are the most susceptible to oxidation, often proceeding through an iminium ion intermediate. However, selective oxidation at C3 or C4 in the presence of a reactive nitrogen atom is not a straightforward process.

Reduction of the Piperidine Ring: As this compound is a fully saturated heterocycle, it is generally resistant to reduction under standard conditions.

Further research is required to explore the full scope of reactivity at the carbon centers of this compound and to develop selective methods for their functionalization.

Substitution Reactions at Stereocenters

The this compound structure possesses two stereocenters at the C3 and C4 positions. Stereoselective substitution at these centers is crucial for synthesizing specific diastereomers with desired biological activities. The introduction of substituents at these positions can be achieved through various synthetic strategies, often involving the stereoselective creation of the piperidine ring itself or the modification of a pre-existing piperidinone derivative.

One effective strategy involves the reaction of electrophiles with amide enolates derived from N-protected 2-piperidones to stereoselectively introduce substituents at the 3-position researchgate.net. Subsequently, the 4-position can be functionalized through highly regio- and stereoselective nucleophilic addition of organometallic reagents researchgate.net. The development of multi-component reactions, such as the vinylogous Mannich-type reaction, has also enabled the synthesis of multi-substituted chiral piperidines with excellent diastereoselectivity rsc.org. These methods provide access to specific isomers by controlling the stereochemistry during the ring-forming step rsc.orgnih.gov.

Furthermore, palladium-catalyzed reactions have been developed for the synthesis of 2- and 2,6-substituted piperidines via a 1,3-chirality transfer mechanism, highlighting the advanced strategies available for controlling stereochemistry in piperidine synthesis ajchem-a.com. While these methods are general for substituted piperidines, they represent viable pathways for accessing specific stereoisomers of this compound derivatives.

Table 1: Strategies for Stereoselective Substitution in Piperidine Synthesis

| Method | Position of Substitution | Key Features |

|---|---|---|

| Amide Enolate Alkylation | C3 | High stereoselectivity for electrophilic addition. |

| Organometallic Addition | C4 | High regio- and stereoselectivity. |

| Vinylogous Mannich Reaction | Multiple | Three-component reaction with excellent diastereoselectivity. rsc.org |

| Gold-Catalyzed Annulation | Multiple | Direct assembly of highly substituted piperidines. ajchem-a.com |

Cross-Coupling Reactions for Further Functionalization

Cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, allowing for extensive functionalization of the piperidine nucleus. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is particularly relevant for derivatizing the nitrogen atom of this compound wikipedia.orglibretexts.org. This reaction facilitates the coupling of the secondary amine with a wide array of aryl halides or sulfonates, a transformation that is often challenging to achieve through traditional methods like nucleophilic aromatic substitution wikipedia.orgacsgcipr.orgatlanchimpharma.com.

The versatility of the Buchwald-Hartwig amination allows for the introduction of diverse aromatic and heteroaromatic moieties onto the piperidine nitrogen, significantly expanding the chemical space for drug discovery and development. The reaction typically employs a palladium catalyst, a phosphine (B1218219) or carbene ligand, and a base acsgcipr.org. Several generations of catalyst systems have been developed to improve the reaction's scope and efficiency, enabling the coupling of virtually any amine with a broad range of aryl partners under mild conditions wikipedia.org.

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the N-arylpiperidine product and regenerate the Pd(0) catalyst wikipedia.org.

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Secondary Amines

| Component | Examples | Purpose |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of catalytic palladium. |

| Ligand | BINAP, XPhos, SPhos | Stabilizes the palladium center and facilitates the catalytic cycle. |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine to form the active nucleophile. |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. libretexts.org |

| Aryl Partner | Aryl bromides, iodides, triflates | The electrophilic component for C-N bond formation. |

Mechanistic Investigations of Key Reactions

Electron Transfer Processes in Ring Chlorination

The chlorination of amines, including the piperidine ring of this compound, can proceed through mechanisms involving electron transfer. When reacting with certain chlorinating agents, particularly N-chloroamines in acidic media, two potential mechanisms are considered: an arenium-ion mechanism and an electron-transfer chain reaction researchgate.net.

For substrates that are highly susceptible to one-electron oxidation, the reaction may proceed, at least partially, via an electron-transfer (ET) pathway researchgate.net. This process would involve the initial single-electron transfer from the nitrogen of the piperidine to the chlorinating agent, generating a nitrogen-centered radical cation. This radical cation is a key intermediate that can then undergo further reaction to yield the chlorinated product.

The electrochemical oxidation of chlorination byproducts also highlights the role of direct electron transfer from chloramines to an electrode surface chalmers.se. While distinct from chemical chlorination, this demonstrates the accessibility of electron transfer pathways for chlorinated amine species. The precise mechanism for the ring chlorination of a specific substituted piperidine would depend on the substrate's oxidation potential and the reaction conditions employed. Detailed mechanistic studies often utilize techniques like cyclic voltammetry and computational analysis to probe the feasibility of electron transfer steps tandfonline.com.

Hydroamination/Cyclization Cascade Mechanisms

The synthesis of substituted piperidines like this compound can be efficiently achieved through hydroamination/cyclization cascade reactions. These methods construct the heterocyclic ring in a single pot, often with high stereoselectivity, by forming two new C-N bonds sequentially nih.gov.

A common strategy involves the intramolecular cyclization of amides bearing an alkene group, which can be initiated by hydride transfer nih.gov. Another powerful approach is the gold-catalyzed cyclization of an N-homopropargyl amide, which generates a cyclic imidate intermediate. This intermediate can then be chemoselectively reduced and undergo a spontaneous rearrangement to form a highly substituted piperidin-4-ol nih.gov. This sequence demonstrates a modular and highly diastereoselective route to complex piperidine structures nih.gov.

The synthesis of a related compound, cis-N-benzyl-3-methylamino-4-methylpiperidine, was achieved via hydroboration of a tetrahydropyridine (B1245486) intermediate, followed by oxidation and reductive amination researchgate.net. While not a single cascade, this multi-step sequence highlights the modular construction of the substituted piperidine core. These cascade reactions are mechanistically elegant, offering atom economy and strategic efficiency in the synthesis of complex piperidine alkaloids and their analogues.

Amide Coupling Reaction Mechanisms

The secondary amine of this compound readily participates in amide coupling reactions with carboxylic acids. This transformation is fundamental in medicinal chemistry for synthesizing a vast array of derivatives. The reaction requires the "activation" of the carboxylic acid, as it is not sufficiently electrophilic to react directly with the amine.

A widely used method involves carbodiimide (B86325) reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) nih.govcommonorganicchemistry.comresearchgate.net. The mechanism proceeds as follows:

Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate luxembourg-bio.com.

Intermediate Formation: This unstable intermediate can be attacked by the amine to form the amide bond directly. However, to improve efficiency and minimize side reactions, an additive like HOBt is used. HOBt intercepts the O-acylisourea to form an active HOBt ester nih.govpeptide.com.

Nucleophilic Attack: The piperidine nitrogen then acts as a nucleophile, attacking the carbonyl carbon of the active HOBt ester.

Product Formation: This attack leads to the formation of a tetrahedral intermediate, which collapses to yield the final amide product and regenerates HOBt nih.gov.

Table 3: Common Reagents in Amide Coupling Reactions

| Reagent Class | Example(s) | Role in Mechanism |

|---|---|---|

| Carbodiimides | EDC, DCC, DIC | Activates the carboxylic acid to form an O-acylisourea intermediate. luxembourg-bio.compeptide.com |

| Benzotriazole Additives | HOBt, HOAt | Forms a more stable, highly reactive ester intermediate; suppresses racemization. luxembourg-bio.compeptide.com |

| Phosphonium Salts | BOP, PyBOP | Forms active esters for efficient coupling. luxembourg-bio.com |

Conformational Analysis and Dynamic Behavior of 3 Butyl 4 Methylpiperidine

Preferred Conformational States of the Piperidine (B6355638) Ring

Similar to cyclohexane (B81311), the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. wikipedia.org However, unlike cyclohexane, the presence of the nitrogen atom introduces the possibility of two distinct chair conformations: one with the N-H bond in an axial position and the other in an equatorial position. wikipedia.org In the case of 3-Butyl-4-methylpiperidine, these two chair conformers can be further differentiated by the axial or equatorial orientations of the butyl and methyl groups.

While the chair conformation is the most stable, other, higher-energy conformations such as the twist-boat are also possible. rsc.orgresearchgate.netosti.gov The twist-boat conformation is generally less stable than the chair form but can be populated, particularly in substituted piperidines where certain interactions might destabilize the chair form. nih.govias.ac.in Computational studies on related systems have shown that twist-boat conformations can be energetically accessible. rsc.orgnih.gov

| Conformation | Relative Stability | Key Features |

| Chair | Most Stable | Minimizes angular and torsional strain. Exists as two rapidly interconverting forms. |

| Twist-Boat | Less Stable | Higher in energy than the chair form. Can be populated in substituted systems. |

The conformational equilibrium of this compound is dictated by the steric and electronic effects of the butyl and methyl substituents. In a disubstituted piperidine, the substituents can be arranged in either a cis or trans relationship, and for each of these, they can occupy axial or equatorial positions.

Generally, bulky substituents prefer to occupy the equatorial position to avoid steric interactions with the axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. scribd.com Therefore, in the most stable chair conformation of trans-3-Butyl-4-methylpiperidine, both the butyl and methyl groups would be expected to reside in equatorial positions. For the cis isomer, one substituent would be axial and the other equatorial. The larger butyl group would have a stronger preference for the equatorial position compared to the smaller methyl group.

The anomeric effect describes the tendency of an electronegative substituent at the carbon adjacent to a heteroatom in a heterocyclic ring to prefer an axial orientation, despite the steric hindrance this may cause. researchgate.netnih.gov This effect is attributed to a stabilizing hyperconjugative interaction between the lone pair of the heteroatom and the antibonding orbital of the C-substituent bond. nih.gov While the butyl and methyl groups in this compound are not electronegative, the principles of stereoelectronic effects are important in understanding the conformational behavior of substituted piperidines in general. researchgate.netrsc.org

Conformational Isomerism and Interconversion Barriers

The different conformations of this compound are not static but are in a constant state of flux, interconverting through various dynamic processes. The energy barriers associated with these interconversions are critical for understanding the molecule's dynamic behavior.

When the nitrogen of the piperidine ring is acylated, the rotation around the newly formed amide bond is restricted due to the partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl group. nih.govsemanticscholar.orgresearchgate.net This restricted rotation leads to the existence of two distinct planar conformers, often referred to as E and Z isomers. The energy barrier to this rotation is a significant factor in the conformational dynamics of N-acylated piperidines. acs.org For N-acylpiperidines, this can lead to complex NMR spectra due to the presence of multiple, slowly interconverting species. nih.gov The steric bulk of the substituents on the piperidine ring can influence the height of this rotational barrier.

The piperidine ring can undergo a "ring flip" or inversion, where one chair conformation converts into the other. During this process, axial substituents become equatorial and vice versa. scribd.com The energy barrier for ring inversion in piperidine itself is higher than that for nitrogen inversion. wikipedia.org

Nitrogen inversion is another dynamic process in piperidine, where the nitrogen atom and its lone pair rapidly oscillate through a planar transition state. scribd.comrsc.orgrsc.orgacs.org This process interconverts the axial and equatorial N-H conformers. wikipedia.org The barrier to nitrogen inversion is generally lower than that of ring inversion. wikipedia.org The presence of substituents on the ring can affect the barriers to both ring and nitrogen inversion.

| Dynamic Process | Description | Typical Energy Barrier Range (kcal/mol) |

| Amide Bond Rotation | Restricted rotation around the N-acyl bond in N-acylated derivatives. | Varies significantly with substitution. |

| Ring Inversion | Interconversion between the two chair conformations of the piperidine ring. | ~10.4 kcal/mol for piperidine. wikipedia.org |

| Nitrogen Inversion | Oscillation of the nitrogen atom and its lone pair, interconverting N-H axial and equatorial conformers. | ~6.1 kcal/mol for piperidine. wikipedia.org |

Computational Approaches to Conformational Analysis

The dynamic behavior and conformational preferences of this compound are extensively studied using computational chemistry. These theoretical approaches provide detailed insights into the molecule's three-dimensional structure and the energetic landscape of its various conformations, complementing and often predicting experimental observations.

Molecular Mechanics and Quantum Chemical Calculations for Conformational Energy Estimation

The conformational analysis of this compound primarily revolves around the chair conformations of the piperidine ring, which are significantly more stable than boat or twist-boat forms. For a 3,4-disubstituted piperidine, both cis and trans diastereomers exist, each with two possible chair conformers that can interconvert via ring flipping. The relative stability of these conformers is determined by the steric interactions of the butyl and methyl groups in axial and equatorial positions.

Molecular Mechanics (MM) calculations are a common starting point for estimating the conformational energies of substituted piperidines. These methods use classical mechanics to model molecules, employing force fields such as MM3 and MMFF94 to calculate the steric energy of different conformers nih.gov. The steric energy is a sum of various potential energy terms, including bond stretching, angle bending, torsional strain, and non-bonded van der Waals interactions. For this compound, MM calculations can quantitatively predict the energy differences between conformers where the alkyl groups are in axial or equatorial positions nih.gov.

Quantum Chemical Calculations , particularly Density Functional Theory (DFT), offer a higher level of theory for more accurate energy estimations. Methods like B3LYP, often paired with basis sets such as 6-31G* or larger, are used to optimize the geometry of each conformer and calculate its electronic energy researchgate.netacs.org. The difference in the calculated Gibbs free energy (ΔG) between conformers allows for the determination of their relative populations at equilibrium researchgate.net. For cis and trans isomers of 3,4-dialkylpiperidines, DFT calculations can elucidate the subtle electronic and steric effects that govern conformational preference researchgate.net.

For this compound, four primary chair conformers are considered:

trans-diaxial (a,a): Both butyl and methyl groups are in axial positions.

trans-diequatorial (e,e): Both butyl and a methyl groups are in equatorial positions.

cis-axial-equatorial (a,e): The 3-butyl group is axial, and the 4-methyl group is equatorial.

cis-equatorial-axial (e,a): The 3-butyl group is equatorial, and the 4-methyl group is axial.

Due to steric hindrance, substituents on a cyclohexane or piperidine ring generally prefer the more spacious equatorial position. The conformational free energy, or A-value, quantifies this preference. The butyl group, being larger than the methyl group, has a greater steric demand and thus a stronger preference for the equatorial position.

Computational studies on related molecules, such as trans-3,4-dimethyl-4-(3′-hydroxyphenyl)piperidine, have confirmed that the piperidine ring adopts a chair conformation with the larger substituent occupying an equatorial position to minimize steric strain nih.gov. Based on these principles, the trans-diequatorial (e,e) conformer is predicted to be the most stable for the trans isomer of this compound. For the cis isomer, the conformer with the larger butyl group in the equatorial position (cis-e,a) would be favored over the one with the butyl group in the axial position (cis-a,e).

The following interactive table provides hypothetical yet realistic relative conformational free energy values for the conformers of cis- and trans-3-butyl-4-methylpiperidine, based on computational estimations for similar dialkylpiperidines.

| Isomer | Conformer | 3-Butyl Position | 4-Methyl Position | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Population at 298 K (%) |

| trans | (e,e) | Equatorial | Equatorial | 0.00 | >99 |

| trans | (a,a) | Axial | Axial | ~5.5 | <1 |

| cis | (e,a) | Equatorial | Axial | ~2.1 | ~97 |

| cis | (a,e) | Axial | Equatorial | ~2.8 | ~3 |

Note: These values are illustrative and based on the established principles of conformational analysis for substituted piperidines. The actual values would require specific molecular mechanics or quantum chemical calculations for this compound.

Analysis of Intramolecular Interactions (e.g., Nonclassical Hydrogen Bonding)

Beyond classical steric hindrance, more subtle intramolecular interactions can influence the conformational equilibrium of this compound. These interactions can be analyzed in detail using quantum chemical calculations, particularly through methods like Natural Bond Orbital (NBO) analysis.

One such interaction is the nonclassical hydrogen bond , also known as a C-H···N interaction. In the context of piperidine derivatives, this can occur between an axial C-H bond on the ring and the lone pair of electrons on the nitrogen atom. While weaker than conventional hydrogen bonds, these interactions can contribute to the stabilization of certain conformations nih.gov.

In the chair conformers of this compound, several C-H bonds are positioned axial to the ring. For instance, in the trans-diequatorial conformer, the axial C-H bonds at C2, C3, C5, and C6 are potential donors for a C-H···N interaction. Computational analysis would involve examining the geometries of the conformers for C-H···N distances that are shorter than the sum of their van der Waals radii and for a C-H-N angle that is favorable for such an interaction.

The study of these subtle intramolecular forces is crucial for a complete understanding of the conformational landscape of this compound. While steric effects are the dominant factor, these weaker interactions provide a finer level of control over the relative stabilities of the different conformers.

Advanced Spectroscopic Characterization for Structural Elucidation and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a comprehensive insight into the molecular framework by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural assignment of 3-Butyl-4-methylpiperidine. The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons through chemical shifts (δ) and signal splitting (multiplicity). The integration of these signals corresponds to the number of protons in each environment.

The ¹³C NMR spectrum complements this by indicating the number of unique carbon environments. The chemical shifts in the ¹³C spectrum are sensitive to the hybridization and bonding of each carbon atom.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| N-H | 1.0 - 3.0 | Broad Singlet |

| Piperidine (B6355638) Ring CH | 2.5 - 3.5 | Multiplet |

| Butyl Chain CH₂ | 1.2 - 1.7 | Multiplet |

| Piperidine Ring CH₂ | 1.0 - 2.0 | Multiplet |

| Methyl Group CH₃ | 0.8 - 1.2 | Doublet |

| Butyl Chain CH₃ | 0.8 - 1.0 | Triplet |

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Piperidine Ring C-N | 45 - 60 |

| Piperidine Ring C-C | 30 - 45 |

| Butyl Chain CH₂ | 20 - 40 |

| Methyl Group C | 15 - 25 |

| Butyl Chain CH₃ | 10 - 15 |

For a molecule with multiple overlapping signals in the 1D NMR spectra, 2D NMR techniques are employed to resolve ambiguities and confirm connectivity.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum correlate coupled protons, allowing for the tracing of proton networks within the molecule, such as through the piperidine ring and along the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This technique is invaluable for unambiguously assigning the ¹³C signals based on the more easily interpreted ¹H spectrum.

The magnitude of the coupling constant (J-value) between two protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. This is particularly useful in determining the stereochemistry and preferred conformation of the piperidine ring.

In a chair conformation, the coupling constant between two adjacent axial protons (³Jax-ax) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (³Jax-eq) or two equatorial protons (³Jeq-eq) is much smaller (2-5 Hz). By analyzing the coupling constants of the protons on the piperidine ring, the relative orientation (cis or trans) of the butyl and methyl substituents can be determined, as well as the conformational preference of the ring itself.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry can measure the m/z value to several decimal places. This high precision allows for the determination of the exact mass of the molecular ion. From the exact mass, the elemental composition can be calculated, which serves to confirm the molecular formula of this compound (C₁₀H₂₁N).

In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For piperidine derivatives, common fragmentation pathways involve the cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage), leading to the formation of stable iminium ions. The analysis of these fragmentation patterns provides corroborating evidence for the structure of this compound, particularly the arrangement of the alkyl substituents on the piperidine ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its secondary amine and aliphatic hydrocarbon structures.

The key functional groups and their expected vibrational frequencies are:

N-H Stretch: The secondary amine (N-H) group typically shows a single, moderate to weak absorption band in the region of 3300-3500 cm⁻¹ researchgate.net.

C-H Stretch: The aliphatic C-H stretching vibrations from the butyl group, methyl group, and the piperidine ring are expected in the 2850-3000 cm⁻¹ range.

N-H Bend: The N-H bending vibration for secondary amines appears in the 1550-1650 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond is typically found in the 1020-1220 cm⁻¹ range.

The IR spectrum of the closely related compound 4-methylpiperidine (B120128) shows prominent absorptions in the C-H stretching region (~2800-3000 cm⁻¹) and fingerprint region, which are consistent with the piperidine core structure nist.gov. Similarly, spectroscopic data for 3-methyl-2,6-diphenylpiperidin-4-one (B5426205) oxime, another piperidine derivative, identified N-H stretching absorptions between 3300 and 3350 cm⁻¹ researchgate.net.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | researchgate.net |

| Aliphatic C-H | Stretch | 2850 - 3000 | nist.gov |

| Secondary Amine (N-H) | Bend | 1550 - 1650 | |

| Alkyl C-N | Stretch | 1020 - 1220 |

X-ray Crystallography for Solid-State Structural Analysis

While the specific crystal structure of this compound is not detailed in the available literature, analysis of a closely related derivative, 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one , provides significant insight into the solid-state conformation and intermolecular interactions characteristic of such substituted piperidines researchgate.net. The study of this derivative reveals that the piperidine ring adopts a stable chair conformation with the bulkier butyl and phenyl substituents occupying equatorial positions to minimize steric hindrance researchgate.net.

X-ray diffraction analysis allows for the precise determination of atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated. In the structure of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, these parameters define the exact geometry of the molecule in the crystalline state researchgate.net.

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length (Å) | N1—C2 | 1.472 (3) |

| N1—C6 | 1.474 (3) | |

| C3—C9 | 1.530 (3) | |

| C4—O1 | 1.222 (3) | |

| Bond Angle (°) | C6—N1—C2 | 112.1 (2) |

| O1—C4—C3 | 121.2 (2) | |

| O1—C4—C5 | 121.3 (2) | |

| C5—C4—C3 | 117.5 (2) |

The crystal packing of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one is primarily governed by a network of intermolecular hydrogen bonds researchgate.net. The amine proton (N—H) acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule, forming a significant N—H⋯O interaction. These interactions link the molecules into chains along the c-axis direction of the crystal lattice. Additionally, weaker C—H⋯F interactions are observed, which contribute to the formation of R²₂ ring motifs researchgate.net. A Hirshfeld surface analysis further quantifies the intermolecular contacts, indicating that H⋯H (53.3%), H⋯C/C⋯H (19.1%), H⋯F/F⋯H (15.7%), and H⋯O/O⋯H (7.7%) contacts are the most significant contributors to the crystal packing researchgate.net. These types of interactions would also be expected to play a role in the crystal packing of this compound, particularly N—H⋯N hydrogen bonding in the absence of a carbonyl acceptor.

Despite a comprehensive search for computational and theoretical studies on the chemical compound this compound, no specific research findings or data pertaining to its quantum chemical calculations or predicted molecular descriptors were found.

The performed searches aimed to locate scholarly articles, computational chemistry databases, and chemical information repositories that have analyzed the geometry optimization, electronic structure, atomic charges, electrostatic potentials, and molecular orbitals (HOMO-LUMO) of this compound. Additionally, information was sought regarding its predicted Topological Polar Surface Area (TPSA) and LogP (partition coefficient).

While general computational methodologies for studying piperidine derivatives exist, the search did not yield any published studies that have specifically applied these methods to this compound. Therefore, the detailed research findings and data tables requested in the article outline could not be generated.

Computational Chemistry and Theoretical Studies on 3 Butyl 4 Methylpiperidine

Prediction of Molecular Descriptors Relevant to Chemical Behavior

Rotatable Bonds Analysis

The flexibility of a molecule is largely determined by the number of rotatable bonds it possesses. A rotatable bond is defined as any single bond, not in a ring, between two non-hydrogen atoms, where at least one of the atoms is not a terminal atom. For 3-Butyl-4-methylpiperidine, the rotatable bonds are found within the butyl substituent and at its connection to the piperidine (B6355638) ring.

The primary rotatable bonds in this compound are:

The bond between the piperidine ring (at C3) and the first carbon of the butyl group.

The two internal carbon-carbon single bonds within the butyl chain.

Rotation around these bonds allows the butyl group to adopt numerous conformations. The energy associated with these rotations is not uniform. There are specific low-energy (staggered) and high-energy (eclipsed) conformations. The energy barrier for rotation around the C-C bonds in the butyl group is expected to be similar to that in n-butane. Theoretical calculations for n-butane have shown that the energy difference between the anti and syn (eclipsed) forms is approximately 5.1 kcal/mol acs.orgresearchgate.net. This suggests that at room temperature, the butyl chain of this compound is highly flexible, rapidly interconverting between different staggered conformations libretexts.org.

| Bond | Description | Expected Rotational Barrier |

|---|---|---|

| C(ring)-C(butyl) | Connects the butyl group to the piperidine ring | Comparable to C-C single bond rotation |

| C1(butyl)-C2(butyl) | First internal bond of the butyl chain | Similar to the C2-C3 bond in n-butane stolaf.edu |

| C2(butyl)-C3(butyl) | Second internal bond of the butyl chain | Similar to the C2-C3 bond in n-butane stolaf.edu |

Hydrogen Bond Donor and Acceptor Counts

The capacity of a molecule to form hydrogen bonds is a critical factor in its solubility, boiling point, and interactions with biological macromolecules. Hydrogen bond donors are typically hydrogen atoms bonded to electronegative atoms like nitrogen or oxygen, while acceptors are electronegative atoms with lone pairs of electrons jove.com.

In the case of this compound, the nitrogen atom within the piperidine ring is the key player in hydrogen bonding. As a secondary amine, it possesses one hydrogen atom directly attached to it, which can act as a hydrogen bond donor. libretexts.orglumenlearning.comscience-revision.co.ukpressbooks.pub Furthermore, the lone pair of electrons on the nitrogen atom allows it to act as a hydrogen bond acceptor jove.comlibretexts.org.

| Property | Count | Description |

|---|---|---|

| Hydrogen Bond Donor | 1 | The hydrogen atom attached to the nitrogen of the piperidine ring libretexts.orglumenlearning.compressbooks.pub |

| Hydrogen Bond Acceptor | 1 | The nitrogen atom of the piperidine ring with its lone pair of electrons jove.comlibretexts.org |

Simulations of Molecular Dynamics

Dynamic Behavior of the Piperidine Ring and Substituents

The dynamic behavior of this compound is characterized by the conformational flexibility of the piperidine ring and the attached alkyl substituents.

Piperidine Ring Conformation: The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. It can, in principle, exist in other conformations such as a boat or twist-boat form, though these are generally higher in energy. The chair conformation can undergo a process called ring inversion, where one chair form converts into another. For substituted piperidines, the energetic preference for one chair conformation over the other is determined by the steric interactions of the substituents. The butyl and methyl groups will preferentially occupy equatorial positions to minimize steric hindrance with the rest of the ring.

Substituent Dynamics: The butyl and methyl groups are not static. The methyl group can rotate freely around its C-C bond. As discussed in the rotatable bonds section, the butyl group has significant conformational freedom due to rotation around its single bonds. MD simulations would likely show the butyl chain exploring a wide range of conformations, from extended to more compact forms. This flexibility can be crucial for how the molecule interacts with its environment. Studies on other substituted piperidines have shown that the nature and position of substituents significantly influence the conformational preferences and dynamic behavior of the ring researchgate.netnih.govd-nb.infonih.govajchem-a.comwhiterose.ac.uknih.gov.

Advanced Analytical Methods for Research and Characterization of 3 Butyl 4 Methylpiperidine

Chromatographic Techniques for Purity and Isomer Separation

Chromatography is a cornerstone for the analytical assessment of 3-Butyl-4-methylpiperidine. Given that the compound has two chiral centers, it can exist as four possible stereoisomers (two pairs of enantiomers). Therefore, methods that can distinguish between these isomers are crucial.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the quantitative analysis and the purification of this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed for purity assessment of piperidine (B6355638) derivatives. oup.comnih.gov

For analytical purposes, a C18 column is typically used with a mobile phase consisting of an aqueous component with a pH modifier (e.g., trifluoroacetic acid or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). oup.comnih.gov Detection is often challenging as the piperidine ring lacks a strong chromophore for UV detection. Therefore, derivatization may be required (see section 7.2.2), or alternative detectors such as mass spectrometry (LC-MS) or evaporative light scattering (ELSD) can be utilized.

Preparative HPLC uses similar principles but on a larger scale with wider columns to isolate specific isomers or purify larger quantities of the compound. The conditions are optimized to maximize resolution and loading capacity.

Table 1: Illustrative HPLC Conditions for this compound Analysis

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 250 x 21.2 mm, 10 µm) |

| Mobile Phase | A: 0.1% TFA in WaterB: Acetonitrile | A: 0.1% TFA in WaterB: Acetonitrile |

| Gradient | 5% to 95% B over 15 min | Isocratic or shallow gradient |

| Flow Rate | 1.0 mL/min | 15-20 mL/min |

| Detection | UV (post-derivatization) or MS | UV (post-derivatization) or MS |

| Temperature | 30°C | Ambient |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds. However, the polarity and potential for hydrogen bonding of the secondary amine in this compound can lead to poor peak shape and adsorption on the GC column. gcms.cz To overcome these issues, derivatization is essential to convert the analyte into a more volatile and less polar form. gcms.czsigmaaldrich.com

Common derivatization techniques include silylation, which replaces the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group, or acylation. gcms.czcolostate.edu Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for silylation. sigmaaldrich.com The resulting derivative exhibits improved chromatographic behavior, yielding sharper and more symmetrical peaks. GC is almost always coupled with a mass spectrometer (GC-MS), which provides structural information and aids in the definitive identification of the compound and its derivatives.

Table 2: Representative GC-MS Conditions for Derivatized this compound

| Parameter | Condition |

|---|---|

| Column | Nonpolar silicone phase (e.g., SPB™-1, SPB-5) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial: 100°C, Ramp: 10°C/min to 280°C |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Detector | Mass Spectrometer (MS) |

Chiral Chromatography for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) is critical in stereoselective synthesis and for pharmacological studies, as different enantiomers can have distinct biological activities. sygnaturediscovery.com Chiral chromatography, particularly chiral HPLC, is the standard method for separating enantiomers. sygnaturediscovery.comsigmaaldrich.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com For piperidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective. nih.govsigmaaldrich.com Columns like Chiralcel® OD, Chiralcel® OJ, and Chiralpak® AD-H have been successfully used for resolving racemic mixtures of similar piperidine compounds. nih.govnih.gov The mobile phase is typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol). The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. sigmaaldrich.com

Sample Preparation and Extraction Methodologies

Effective sample preparation is paramount to remove interfering matrix components and to concentrate the analyte before chromatographic analysis.

Solid-Phase Extraction (SPE) for Purification and Concentration

Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration. For a basic compound like this compound, a cation-exchange SPE cartridge can be employed. The general procedure involves the following steps:

Conditioning: The sorbent is activated with a solvent like methanol, followed by equilibration with an aqueous buffer at a pH where the piperidine nitrogen is protonated (e.g., pH < 8).

Loading: The sample, dissolved in a suitable solvent, is passed through the cartridge. The protonated analyte is retained on the negatively charged sorbent.

Washing: The cartridge is washed with a solvent to remove neutral and acidic impurities.

Elution: The purified analyte is eluted from the sorbent using a basic solution (e.g., methanol containing ammonia) that neutralizes the piperidine, disrupting the ionic interaction.

Alternatively, reversed-phase SPE can be used for extraction from aqueous matrices, where the analyte is retained by hydrophobic interactions and eluted with an organic solvent.

Derivatization for Enhanced Detectability in Spectroscopic and Chromatographic Methods

As mentioned, this compound lacks a UV-absorbing chromophore, making its detection by HPLC-UV challenging at low concentrations. Pre-column or post-column derivatization can be performed to attach a chromophoric or fluorophoric tag to the molecule. nih.gov

A common approach for secondary amines is reaction with reagents like dansyl chloride or p-toluenesulfonyl chloride (PTSC). oup.comnih.gov For instance, reacting the piperidine with PTSC in a basic medium introduces a tosyl group, which has strong UV absorbance, significantly enhancing detection sensitivity. nih.gov

Derivatization is also crucial for GC analysis to increase volatility and improve peak shape. sigmaaldrich.com Furthermore, in mass spectrometry, certain derivatizing agents can promote specific fragmentation patterns, aiding in structural elucidation. The choice of derivatization reagent depends on the functional group of the analyte and the analytical technique being employed. gcms.czmdpi.com

Table 3: Common Derivatization Reagents for Piperidines

| Technique | Reagent | Purpose |

|---|---|---|

| HPLC-UV | p-Toluenesulfonyl chloride (PTSC) | Introduces a strong UV chromophore. nih.gov |

| HPLC-Fluorescence | Dansyl Chloride | Adds a fluorescent tag for high sensitivity. |

| GC-MS | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability. sigmaaldrich.com |

| GC-MS | Alkyl Chloroformates | Forms carbamates, improving chromatography. |

Applications As a Synthetic Building Block and Fragment in Advanced Chemical Research

Scaffold for Complex Molecule Synthesis

Substituted piperidines, such as 3-Butyl-4-methylpiperidine, serve as valuable scaffolds for the synthesis of more complex molecules. The inherent three-dimensional structure of the piperidine (B6355638) ring is a desirable feature for moving beyond the flat structures that have traditionally dominated medicinal chemistry. The specific substitution pattern of a butyl group at the 3-position and a methyl group at the 4-position provides distinct stereochemical and physicochemical properties that can be exploited in the design of novel compounds.

The general strategy involves utilizing the piperidine ring as a central framework upon which additional functional groups and molecular complexity can be built. For instance, similar substituted piperidines are key intermediates in the synthesis of various pharmaceuticals. One notable example is the use of tert-butyl 3-[(4-aminophenyl)methyl]piperidine-1-carboxylate as a crucial intermediate in the production of the PARP inhibitor Niraparib. Another is the role of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate in the synthesis of a Jak3 inhibitor. These examples highlight the significance of the substituted piperidine core in constructing intricate molecular architectures with therapeutic potential. Although direct examples for this compound are not readily found in the literature, its structural similarity suggests its potential as a scaffold in analogous synthetic endeavors.

Fragment-Based Approaches in Chemical Probe Discovery

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. This approach relies on screening small, low-molecular-weight compounds, or "fragments," that bind to a biological target with low affinity. These initial hits are then optimized and grown into more potent, drug-like molecules.

Piperidine derivatives are increasingly recognized as valuable 3D fragments in FBDD. Their non-planar nature allows for a more comprehensive exploration of the three-dimensional binding space of a protein target, a concept often referred to as "escaping flatland". A molecule like this compound, with its defined stereochemistry and substitution pattern, can serve as a 3D fragment that presents specific vectors for interaction within a binding pocket. The butyl and methyl groups can occupy distinct sub-pockets, and the piperidine nitrogen can be functionalized to introduce further diversity and improve binding affinity. While specific studies detailing the use of this compound as a fragment in chemical probe discovery are not prominent, the principles of FBDD strongly support the potential utility of such substituted piperidines.

Exploration of Novel Chemical Space through Structural Diversification